4-(methoxymethoxy)-1H-indole
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Overview
Description
4-(methoxymethoxy)-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a methoxymethoxy group at the 4-position of the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxymethoxy)-1H-indole typically involves the introduction of the methoxymethoxy group onto the indole ring. One common method is the reaction of 4-hydroxyindole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(methoxymethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indole ring or the methoxymethoxy group, leading to different reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-(methoxymethoxy)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are studied for their roles in biological processes, including cell signaling and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(methoxymethoxy)-1H-indole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole, 4-methoxy-: Similar to 4-(methoxymethoxy)-1H-indole but with a methoxy group instead of a methoxymethoxy group.
1H-Indole, 4-hydroxy-: Contains a hydroxy group at the 4-position, which can be a precursor for further functionalization.
1H-Indole, 4-chloro-: Features a chloro group at the 4-position, which can influence its reactivity and biological properties.
Uniqueness: this compound is unique due to the presence of the methoxymethoxy group, which can enhance its solubility and reactivity compared to other indole derivatives. This functional group can also influence the compound’s biological activity, making it a valuable target for research and development .
Properties
IUPAC Name |
4-(methoxymethoxy)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-7-13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFUZGFLXPGQOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC2=C1C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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